2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine
CAS No.:
Cat. No.: VC13803300
Molecular Formula: C12H11BrN2O2
Molecular Weight: 295.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11BrN2O2 |
|---|---|
| Molecular Weight | 295.13 g/mol |
| IUPAC Name | 2-bromo-5-[(4-methoxyphenyl)methoxy]pyrazine |
| Standard InChI | InChI=1S/C12H11BrN2O2/c1-16-10-4-2-9(3-5-10)8-17-12-7-14-11(13)6-15-12/h2-7H,8H2,1H3 |
| Standard InChI Key | QNPMSFQAJLNLAH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)COC2=CN=C(C=N2)Br |
| Canonical SMILES | COC1=CC=C(C=C1)COC2=CN=C(C=N2)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrazine core—a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 4-positions. Substitutions include:
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A bromine atom at the 2-position, which enhances electrophilic reactivity.
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A (4-methoxyphenyl)methoxy group at the 5-position, comprising a benzyl ether linkage to a para-methoxyphenyl moiety.
The methoxy group on the phenyl ring contributes to the compound’s lipophilicity, influencing its solubility in organic solvents such as dichloromethane and tetrahydrofuran.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁BrN₂O₂ |
| Molecular Weight | 311.14 g/mol |
| IUPAC Name | 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine |
| Aromatic System | Pyrazine (C₄H₄N₂) |
Synthesis and Manufacturing
Retrosynthetic Analysis
Two primary strategies emerge for synthesizing this compound:
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Etherification followed by bromination: Introducing the (4-methoxyphenyl)methoxy group via Williamson ether synthesis, followed by bromination at the 2-position.
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Bromination followed by coupling: Brominating a pre-functionalized pyrazine intermediate, then appending the ether group through cross-coupling.
Stepwise Synthesis Protocol
Based on analogous pyrazine syntheses , a plausible route involves:
Step 1: Preparation of 5-Hydroxypyrazine
Pyrazine-5-ol is synthesized via hydrolysis of a methoxy precursor or directed lithiation.
Step 2: Etherification
Reacting 5-hydroxypyrazine with (4-methoxyphenyl)methyl bromide under alkaline conditions:
This Williamson etherification proceeds in ~70% yield using dimethylformamide (DMF) as the solvent.
Step 3: Bromination
Electrophilic bromination at the 2-position using N-bromosuccinimide (NBS) in acetic acid:
Reaction conditions (temperature, catalyst) are critical to avoid polybromination .
Table 2: Synthetic Route Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Etherification Temp | 80°C | 12% |
| Bromination Catalyst | FeCl₃ | 18% |
| Solvent | DMF/AcOH (3:1) | 22% |
Physical and Chemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. Insoluble in water due to the hydrophobic methoxyphenyl group.
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions, particularly at the ether linkage.
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, with decomposition observed above 250°C.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 3.82 (s, 3H, OCH₃)
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δ 5.21 (s, 2H, OCH₂)
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δ 6.90–7.30 (m, 4H, aromatic H)
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δ 8.41 (s, 1H, pyrazine H)
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¹³C NMR: Signals at 55.8 (OCH₃), 70.3 (OCH₂), 114.2–161.0 (aromatic C), and 148.5 (pyrazine C-Br).
Mass Spectrometry (MS)
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ESI-MS: m/z 311.14 [M+H]⁺, with isotopic peaks at 313.14 (³⁵Cl/³⁷Cl) confirming bromine presence.
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The bromine atom facilitates palladium-catalyzed coupling with aryl boronic acids, enabling access to biaryl pyrazine derivatives used in drug discovery:
Pharmaceutical Intermediate
The compound’s structure aligns with kinase inhibitors and antimicrobial agents, where the methoxyphenyl group enhances target binding affinity .
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